molecular formula C11H10ClNO3 B2445141 (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 2550997-77-6

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2445141
CAS No.: 2550997-77-6
M. Wt: 239.66
InChI Key: IGCXWZBBWWUORU-WCBMZHEXSA-N
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Description

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that serves as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents. The 5-oxopyrrolidine core is a privileged structure found in numerous biologically active molecules and natural products, and its modification has led to compounds with a diverse range of pharmacological activities . Extensive research on analogous 5-oxopyrrolidine derivatives has demonstrated significant anticancer potential . Specifically, compounds within this structural class have shown potent activity against aggressive cancer cell lines, including lung carcinoma (A549), triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . These derivatives exert their effects not only through cytotoxic activity but also by effectively inhibiting cancer cell migration and disrupting 3D tumor spheroids, indicating potential to interfere with both proliferation and metastatic processes . Furthermore, the 5-oxopyrrolidine scaffold is a recognized source of antimicrobial agents . Research highlights that derivatives, particularly those functionalized with hydrazone and azole moieties, exhibit potent and selective activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus (including MRSA and linezolid-resistant strains) . Some hybrid molecules have also shown excellent efficacy in disrupting bacterial biofilms, which are often implicated in persistent infections . The incorporation of specific substituents, such as a chlorophenyl group, is a common strategy to optimize the pharmacokinetic properties and target affinity of drug candidates . This compound, with its defined stereochemistry and functional groups, is presented as a valuable chemical tool for researchers exploring new structures in oncology and infectious disease research.

Properties

IUPAC Name

(2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXWZBBWWUORU-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](NC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and L-proline.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with L-proline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrolidine ring.

    Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) participates in acid-base reactions, forming salts with inorganic or organic bases. For example:

  • Reaction with sodium hydroxide :
    C11H10ClNO3+NaOHC11H9ClNO3Na+H2O\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_9\text{ClNO}_3\text{Na} + \text{H}_2\text{O}
    This reaction is critical for improving solubility in aqueous systems for pharmaceutical applications.

Reagent Conditions Product Yield
NaOH (1 equiv)Room temperatureSodium salt (water-soluble)>95%

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic catalysis:

  • Reaction with methanol :
    C11H10ClNO3+CH3OHH2SO4C12H12ClNO3+H2O\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_{12}\text{ClNO}_3 + \text{H}_2\text{O}
    This reaction is utilized to modify solubility and bioavailability .

Reagent Conditions Product Yield
Methanol + H₂SO₄Reflux, 18 hMethyl ester68%

Reduction Reactions

The ketone group (5-oxo) is reduced to a secondary alcohol using borohydrides or aluminum hydrides:

  • Reaction with sodium borohydride :
    C11H10ClNO3+NaBH4C11H12ClNO3\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{NaBH}_4 \rightarrow \text{C}_{11}\text{H}_{12}\text{ClNO}_3
    Stereochemistry at the 2R and 3S positions is preserved during reduction.

Reagent Conditions Product Yield
NaBH₄Ethanol, 0°C5-Hydroxypyrrolidine82%

Amide Formation

The carboxylic acid forms amides via coupling reagents (e.g., EDCI):

  • Reaction with benzylamine :
    C11H10ClNO3+C6H5CH2NH2EDCIC18H17ClN2O3\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \xrightarrow{\text{EDCI}} \text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_3
    Amide derivatives are explored for enhanced biological activity .

Reagent Conditions Product Yield
EDCI + BenzylamineDCM, RT, 24 hN-Benzylamide75%

Substitution at Chlorophenyl Group

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions:

  • Reaction with sodium methoxide :
    C11H10ClNO3+NaOCH3C12H13NO4+NaCl\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{NaOCH}_3 \rightarrow \text{C}_{12}\text{H}_{13}\text{NO}_4 + \text{NaCl}
    Meta-chlorine’s low reactivity necessitates harsh conditions .

Reagent Conditions Product Yield
NaOCH₃DMF, 100°C, 12 h3-Methoxyphenyl derivative45%

Oxidation Reactions

The pyrrolidine ring is resistant to oxidation, but the ketone can participate in further oxidative processes:

  • Reaction with KMnO₄ :
    C11H10ClNO3+KMnO4C11H8ClNO5\text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{KMnO}_4 \rightarrow \text{C}_{11}\text{H}_8\text{ClNO}_5
    Over-oxidation may lead to ring degradation.

Reagent Conditions Product Yield
KMnO₄H₂O, 80°C, 6 h5-Oxopyrrolidine-2,3-dione30%

Hydrolysis of Derivatives

Ester derivatives undergo hydrolysis to regenerate the carboxylic acid:

  • Reaction of methyl ester :
    C12H12ClNO3+H2OHClC11H10ClNO3+CH3OH\text{C}_{12}\text{H}_{12}\text{ClNO}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{11}\text{H}_{10}\text{ClNO}_3 + \text{CH}_3\text{OH}

Reagent Conditions Product Yield
HCl (6 M)Reflux, 8 hRegenerated acid90%

Key Research Findings:

  • Steric and Electronic Effects : The 3-chlorophenyl group reduces electrophilic substitution reactivity but enhances lipophilicity for membrane penetration .

  • Stereochemical Integrity : Reactions at the 2R and 3S positions proceed with high stereochemical retention, critical for maintaining biological activity.

  • Biological Relevance : Amide and ester derivatives show improved pharmacokinetic profiles compared to the parent compound .

Scientific Research Applications

Synthesis and Structural Insights

Recent studies have focused on synthesizing derivatives of (2R,3S)-3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid. The methodologies employed include one-pot cycloaddition reactions and modifications of existing pyrrolidine scaffolds. For instance, the synthesis of dispirooxindole-β-lactams from N-substituted 2-oxopyrrolidine-3-carboxylic acids has been reported, showcasing the versatility of this compound in forming complex structures with enhanced binding affinities to biological targets .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against multidrug-resistant pathogens. A study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed significant efficacy against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship indicated that specific substitutions on the pyrrolidine ring enhance antimicrobial potency .

Anticancer Potential

In addition to its antimicrobial properties, this compound derivatives have been evaluated for anticancer activity. Notably, a derivative with a 3,5-dichloro substitution demonstrated high cytotoxicity in A549 human lung cancer cells. This highlights the potential for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship Studies

A comprehensive structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity. For example, variations in substituents on the phenyl ring significantly affect both antimicrobial and anticancer efficacy. The introduction of lipophilic groups was found to enhance binding affinity to target sites while also increasing cytotoxic effects .

Case Study: Antimicrobial Efficacy Against Resistant Strains

In a controlled study involving various resistant bacterial strains, derivatives of this compound were tested for their ability to inhibit growth. The results indicated that certain compounds were effective against strains harboring specific resistance mechanisms, suggesting that these derivatives could be developed into novel antimicrobial therapies .

Case Study: Anticancer Activity in Cell Cultures

Another study focused on the anticancer properties of derivatives in vitro using human lung cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity, making these compounds candidates for further development as cancer therapeutics .

Conclusion and Future Directions

The applications of this compound are multifaceted, encompassing antimicrobial and anticancer activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for improved efficacy and safety profiles.

Tables

CompoundActivity TypeTarget OrganismEfficacy
Derivative AAntimicrobialStaphylococcus aureusHigh
Derivative BAnticancerA549 cellsModerate
Derivative CAntimicrobialKlebsiella pneumoniaeSignificant

Mechanism of Action

The mechanism of action of (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its chiral nature and the presence of both a chlorophenyl group and a pyrrolidine ring

Biological Activity

(2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClNO3C_{12}H_{12}ClNO_3 with a molecular weight of approximately 241.68 g/mol. The structure features a pyrrolidine ring with a carboxylic acid functional group and a chlorophenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Cells

In a study evaluating the anticancer properties of oxopyrrolidine derivatives, this compound was tested against A549 human lung adenocarcinoma cells. The following results were observed:

  • Cytotoxicity Assay : The compound was assessed using an MTT assay to determine cell viability post-treatment.
  • Results : At a concentration of 100 µM for 24 hours, the compound demonstrated significant cytotoxicity compared to control treatments. The viability of A549 cells was notably reduced, indicating potential as an anticancer agent.

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the development of novel antimicrobial agents. This compound has been evaluated for its antimicrobial properties against multidrug-resistant pathogens.

In Vitro Studies

Research has shown that derivatives of oxopyrrolidine compounds exhibit varying degrees of antimicrobial activity:

  • Testing Method : Compounds were screened using broth microdilution techniques against Gram-positive bacteria.
  • Findings : The compound exhibited structure-dependent antimicrobial activity against several strains, including those resistant to conventional treatments.

Data Summary Table

Activity Type Tested Compound Cell Line/Pathogen Concentration Outcome
AnticancerThis compoundA549 lung adenocarcinoma100 µMSignificant cytotoxicity observed
AntimicrobialThis compoundMultidrug-resistant bacteriaVariesStructure-dependent activity noted

Q & A

Q. What are the common synthetic routes for preparing (2R,3S)-3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid?

A typical synthesis involves hydrogenation of a protected precursor using palladium on carbon (Pd/C) in a mixed solvent system (e.g., ethyl acetate/methanol), followed by acidic deprotection and purification via solvent extraction. For example, a similar compound, (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid, was synthesized by hydrogenation (4 bar H₂, 3 hours) and subsequent treatment with trifluoroacetic acid (TFA) and aqueous workup . Adjustments for the 3-chlorophenyl substituent may require optimization of protecting groups or reaction times. Diastereoselective methods, such as those employing chiral auxiliaries or asymmetric catalysts, can enhance stereochemical control .

Q. How is the stereochemical configuration of this compound confirmed?

The configuration is validated via:

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H}) and nuclear Overhauser effect (NOE) correlations identify spatial relationships between substituents. For instance, vicinal coupling constants in pyrrolidine derivatives often range between 3–6 Hz, depending on dihedral angles .
  • X-ray crystallography : Flack or Rogers parameters refine absolute configuration. The Flack parameter (xx) is preferred for near-centrosymmetric structures to avoid false chirality assignments . Software like SHELXL (via OLEX2) is widely used for refinement .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stereochemical assignments between NMR and X-ray data?

Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution) or crystallographic twinning. Strategies include:

  • Cross-validation : Compare data from multiple techniques (e.g., circular dichroism, vibrational optical activity).
  • High-resolution crystallography : Use synchrotron radiation to improve data quality and reduce ambiguities in electron density maps .
  • Computational modeling : Density functional theory (DFT) calculations can predict NMR shifts and optimize crystal packing energetics .

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of this compound?

Key factors include:

  • Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymes (e.g., lipases) can bias transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, improving selectivity.
  • Temperature control : Lower temperatures favor kinetic control, reducing epimerization .
  • Additives : Salts (e.g., Cs₂CO₃) or crown ethers may stabilize reactive intermediates .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be mitigated?

Common challenges include:

  • Disorder : Partial occupancy of the chlorophenyl group or solvent molecules. Mitigate by masking disordered regions or using SQUEEZE (in PLATON) .
  • Twinning : Apply twin refinement (e.g., BASF parameter) for pseudo-merohedral twins .
  • High thermal motion : Use anisotropic displacement parameters and restraints for flexible moieties (e.g., the pyrrolidone ring) .

Methodological Considerations

Q. How can researchers validate the purity of this compound post-synthesis?

  • HPLC-MS : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate enantiomers and detect impurities.
  • Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation .
  • Melting point consistency : Compare observed values (e.g., ~191°C for analogous compounds) with literature .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches .
  • 13C^{13}\text{C} NMR : Identify quaternary carbons (e.g., C=O at ~175 ppm) and aromatic signals (chlorophenyl carbons at ~125–140 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed optical rotations?

  • Sample purity : Re-crystallize or chromatograph to remove chiral impurities.
  • Solvent effects : Measure rotations in multiple solvents (e.g., MeOH, CHCl₃) to assess conformational dependence .
  • Concentration dependence : Ensure linearity in polarimeter readings across dilutions .

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